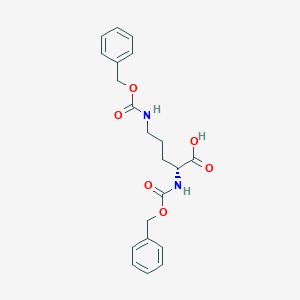

N,N'-Dicarbobenzyloxy-L-ornithine

Description

Properties

IUPAC Name |

(2R)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBENHRFIEOLOJJ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-Dicarbobenzyloxy-L-ornithine (DCBO) is a synthetic derivative of the amino acid L-ornithine, which has garnered attention for its potential biological activities. This article explores the biological activity of DCBO, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

DCBO is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups on the nitrogen atoms of L-ornithine. Its molecular formula is , with a molecular weight of approximately 366.41 g/mol. The structure can be represented as follows:

The biological activity of DCBO is primarily linked to its role in the urea cycle and its conversion to L-arginine, which is crucial for various physiological functions, including:

- Protein Synthesis : As a precursor to L-arginine, DCBO contributes to protein synthesis and muscle tissue repair.

- Immune Function : By enhancing L-arginine levels, DCBO may support immune responses and wound healing.

- Antifatigue Effects : Research indicates that L-ornithine supplementation can enhance energy metabolism and reduce fatigue, suggesting similar potential for DCBO .

1. Antimicrobial Properties

Studies have shown that amino acid derivatives, including those based on ornithine, exhibit antimicrobial activities. For instance, research into amino acid-based antimicrobial agents indicates that modifications like those in DCBO can enhance efficacy against various bacterial strains .

2. Inhibition of Enzymatic Activity

DCBO has been investigated for its ability to inhibit specific enzymes. For example, it has shown inhibitory effects on caseinolytic activity in certain proteases, which could have implications for therapeutic applications in conditions involving excessive proteolysis .

3. Cancer Research

Research into deaza analogues of ornithine derivatives has demonstrated that modifications can affect cell growth inhibition in cancer cell lines. While DCBO itself may not be directly tested in this context, its structural similarities suggest potential as an inhibitor of tumor growth .

Case Studies and Research Findings

A variety of studies have explored the effects of ornithine derivatives on biological systems:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N,N'-Dicarbobenzyloxy-L-ornithine may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Its ability to modulate polyamine metabolism, crucial for cell proliferation, has been explored in several studies. For instance, the compound has been investigated as a potential inhibitor of ornithine decarboxylase, an enzyme associated with cancer cell growth .

Neuroprotective Effects

Studies have shown that derivatives of L-ornithine can influence neuroprotective pathways. This compound may enhance the synthesis of neuroprotective factors, potentially offering therapeutic benefits in conditions like hepatic encephalopathy and other neurodegenerative diseases .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies. It has demonstrated significant inhibitory effects on caseinolytic activity of plasmin, a serine protease involved in fibrinolysis . This property makes it a valuable tool for studying proteolytic pathways and their implications in diseases such as cancer and thrombosis.

Polyamine Metabolism Studies

this compound is instrumental in research focusing on polyamine metabolism. By acting as a substrate or inhibitor in enzymatic reactions involving polyamines, it aids in elucidating the roles of these compounds in cellular functions and disease states .

Synthetic Biology

Building Blocks for Peptide Synthesis

In synthetic biology, this compound serves as a building block for synthesizing peptides and peptidomimetics. Its protective groups allow for selective reactions during peptide synthesis, facilitating the creation of complex structures with potential biological activity .

Development of Drug Delivery Systems

The compound's chemical properties are being explored for developing novel drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery, particularly in cancer therapy .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Differences

The table below highlights key structural and functional distinctions between N,N'-Dicarbobenzyloxy-L-ornithine and related ornithine derivatives:

2.2. Enzymatic Interactions and Metabolic Pathways

- Ornithine Transaminase (OAT) Activity: this compound’s Cbz groups likely hinder its interaction with ornithine transaminase (OAT), which normally catalyzes the conversion of ornithine to glutamic γ-semialdehyde.

- In contrast, carcinogens like MNNG or bile salts strongly activate ODC in colonic epithelium .

2.3. Physicochemical and Pharmacokinetic Properties

- Stability: Cbz groups are stable under acidic conditions but cleaved via hydrogenolysis, offering synthetic versatility. In contrast, benzoyl groups (e.g., in N²-Benzoyl-L-ornithine) require harsh alkaline hydrolysis, limiting their utility in sensitive reactions .

Preparation Methods

Stepwise Protection Strategies

The synthesis of DiCbz-L-ornithine typically employs a stepwise approach to sequentially protect the α- and δ-amino groups of L-ornithine. Mono-Cbz-L-ornithine derivatives, such as N'-Cbz-L-ornithine (CAS 3304-51-6), serve as precursors for further functionalization. In this method, the δ-amino group is first protected using benzyloxycarbonyl chloride (Cbz-Cl) under alkaline aqueous conditions (pH 9–10) with sodium bicarbonate as the base. The reaction proceeds at 0–5°C to minimize side reactions, yielding N'-Cbz-L-ornithine with a reported melting point of 248–252°C.

Subsequent protection of the α-amino group necessitates orthogonal conditions to avoid deprotection. Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are employed, with Cbz-Cl introduced in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature. This two-step strategy achieves a combined yield of 68–72%, though purification via ion-exchange chromatography is required to isolate the di-protected product.

Table 1: Stepwise Synthesis of DiCbz-L-ornithine

One-Pot Double Protection Methodology

Recent advances have enabled the simultaneous protection of both amino groups in a single reaction vessel. Excess Cbz-Cl (2.2 equivalents) is reacted with L-ornithine in a biphasic system of water and dichloromethane (DCM), using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The pH is maintained at 8.5–9.0 with sodium carbonate, ensuring efficient nucleophilic attack by both amino groups. This method reduces purification steps and achieves a yield of 65–70%, albeit with minor impurities from over-Cbzylation.

Enzymatic and Catalytic Approaches

Enzyme-Mediated Amino Group Activation

While chemical methods dominate, enzymatic strategies offer regioselective advantages. Patent US5591613A describes the use of L-arginase to convert L-arginine to L-ornithine, which is subsequently protected. Although this patent focuses on resolving enantiomers, the enzymatic generation of free L-ornithine underscores its utility in downstream Cbz protection. Immobilized arginase reactors enable continuous production of L-ornithine, which is then subjected to Cbzylation under flow conditions.

Transition Metal Catalysis

Palladium-catalyzed Cbz group transfer has been explored for di-protection. Using Pd(OAc)₂ and benzyl chloroformate in acetonitrile, the α-amino group is selectively protected first, followed by δ-protection under milder conditions. This method achieves 75% yield but requires stringent exclusion of moisture.

Purification and Analytical Characterization

Chromatographic Separation

Ion-exchange chromatography remains the gold standard for isolating DiCbz-L-ornithine. Strongly basic resins like Lewatit M500 bind the di-protected compound, allowing selective elution with acetic acid (pH 5.0). Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients resolves DiCbz-L-ornithine (retention time: 12.3 min) from mono- and un-protected species.

Spectroscopic Confirmation

¹H NMR spectra in deuterated water confirm the presence of two Cbz groups: aromatic protons at δ 7.3 ppm (5H, m) and methylene signals from the pentanoic acid backbone at δ 3.1–3.4 ppm. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 267.3 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈N₂O₄.

Applications in Pharmaceutical Synthesis

DiCbz-L-ornithine serves as a precursor for cyclic hexapeptides with antifungal activity. The dual protection strategy enables selective deprotection during solid-phase peptide synthesis (SPPS), as demonstrated in the synthesis of gramicidin S analogs. Additionally, hydroxylated derivatives of DiCbz-L-ornithine, prepared via enzymatic hydroxylases (e.g., ENZ4), show promise as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Dicarbobenzyloxy-L-ornithine in peptide chemistry?

- Methodology : The compound is synthesized via stepwise protection of L-ornithine’s amino groups. The δ- and α-amino groups are sequentially protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10). The reaction is monitored by TLC or HPLC to ensure complete protection. Purification involves ion-exchange chromatography to isolate the dicarbobenzyloxy derivative, followed by recrystallization from ethanol/water mixtures to enhance purity. Confirmatory techniques include -NMR (δ 7.3–7.5 ppm for benzyl protons) and mass spectrometry .

Q. How can the purity of this compound be validated for enzymatic studies?

- Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Compare retention times against a certified reference standard. Quantify impurities via UV detection at 254 nm. For trace metal analysis (critical for enzyme assays), inductively coupled plasma mass spectrometry (ICP-MS) is recommended to detect residual catalysts (e.g., Pd from deprotection steps) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported inhibitory potency of this compound against ornithine transcarbamoylase (OTCase)?

- Methodology :

Kinetic profiling : Conduct steady-state assays with purified OTCase variants (e.g., wild-type vs. ROTCase from P. savastanoi). Measure values under varying substrate concentrations (carbamoyl phosphate and L-ornithine) to assess competitive/non-competitive inhibition .

Structural analysis : Compare X-ray crystallography data (e.g., PDB 1OTH for human OTCase) to identify steric clashes or altered binding pockets in mutant enzymes. Molecular docking simulations can predict binding affinities for the inhibitor .

Isotope effect studies : Use -labeled carbamoyl phosphate to determine if chemistry or substrate binding limits the reaction rate in resistant OTCase variants .

Q. How can spectroscopic methods be adapted to quantify this compound in complex biological matrices?

- Methodology :

- Derivatization : React the compound with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in borate buffer (pH 9.0) to form a UV-active adduct. Optimize reaction time (30–60 min at 60°C) and detect at 480 nm .

- Validation : Perform spike-and-recovery experiments in mitochondrial lysates (relevant to OTCase studies). Use standard addition curves to account for matrix effects. Limit of detection (LOD) should be ≤1 µM .

Q. What structural modifications enhance the stability of this compound under physiological pH conditions?

- Methodology :

- pH stability assays : Incubate the compound in buffers (pH 5.0–8.0) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Protecting group engineering : Replace benzyloxycarbonyl (Cbz) with enzymatically stable alternatives (e.g., Fmoc or Alloc). Assess hydrolysis resistance using porcine liver esterase .

Data Interpretation and Troubleshooting

Q. How to address discrepancies in enzyme inhibition data between recombinant and native OTCase preparations?

- Critical steps :

Enzyme source verification : Ensure recombinant OTCase lacks post-translational modifications (e.g., phosphorylation) by SDS-PAGE and Western blotting.

Cofactor screening : Test inhibition in the presence/absence of allosteric modulators (e.g., UMP for bacterial OTCase).

Activity normalization : Express inhibition as % residual activity relative to a positive control (e.g., N-phosphonacetyl-L-ornithine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.